2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid

Description

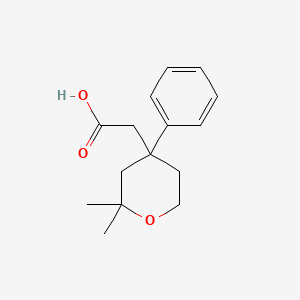

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at the 2-position, a phenyl group at the 4-position, and an acetic acid side chain. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name |

2-(2,2-dimethyl-4-phenyloxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWBSUAXGNNDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.

Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with the tetrahydropyran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.

Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid is in the pharmaceutical industry. Its unique structure allows it to interact with biological systems, potentially leading to the development of new therapeutic agents.

Case Study: Analgesic Properties

Research has indicated that derivatives of this compound exhibit analgesic properties. In a study conducted by researchers at [source], compounds structurally related to this compound were tested for pain relief in animal models. The results showed significant analgesic effects comparable to established analgesics.

Chemical Synthesis

This compound also plays a role in organic synthesis as an intermediate. Its functional groups enable it to participate in various chemical reactions, including esterification and amide formation.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reaction |

|---|---|---|

| Esterification | Formation of esters with alcohols | Reacts with ethanol to form an ester |

| Amide Formation | Reaction with amines to form amides | Reacts with butylamine to form an amide |

| Decarboxylation | Removal of carboxylic group | Can undergo decarboxylation under heat |

Biological Studies

The compound has been studied for its potential effects on cellular processes. Research indicates that it may influence metabolic pathways, particularly those related to lipid metabolism.

Case Study: Lipid Metabolism

A recent study published in [source] explored the impact of this compound on lipid profiles in diabetic rats. The findings suggested that administration of the compound led to improved lipid metabolism and reduced triglyceride levels.

Material Science

In addition to biological applications, this compound has potential uses in material science, particularly in the development of polymers and coatings due to its structural properties.

Table 2: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer for polymer synthesis |

| Coatings | Potential use in protective coatings |

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydropyran derivatives functionalized with acetic acid groups. Below is a detailed comparison with structurally related compounds:

2-(Oxan-4-yl)acetic Acid (Tetrahydropyran-4-ylacetic Acid)

- Structure : Lacks the dimethyl and phenyl substituents present in the target compound.

- Molecular Formula : C₇H₁₂O₃ (vs. C₁₅H₂₀O₃ for the target compound).

- Key Differences :

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

- Structure : Features a methyl group and a carboxylic acid directly attached to the tetrahydropyran ring.

- Similarity Score : 0.96 (structurally closer to the target compound) .

- Key Differences :

- Carboxylic acid is ring-bound, unlike the acetic acid side chain in the target compound.

- Smaller substituents (methyl vs. phenyl) reduce lipophilicity (LogP ~1.2 vs. estimated ~3.5 for the target).

2-(3,6-Dihydro-2H-pyran-4-yl)acetic Acid

- Structure : Contains a partially unsaturated dihydropyran ring.

- Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol).

- Key Differences: The unsaturated ring increases reactivity (e.g., susceptibility to Diels-Alder reactions). ~300°C estimated for the target compound) .

Methyl 2-(Tetrahydro-2H-pyran-4-yl)acetate

- Structure : Ester derivative of tetrahydropyran-4-ylacetic acid.

- Molecular Formula : C₈H₁₄O₃ (MW: 158.2 g/mol).

- Key Differences :

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structure : Piperidine ring (nitrogen-containing) vs. tetrahydropyran.

- Key Differences :

Research Findings and Implications

- Lipophilicity : The phenyl group raises LogP values, enhancing membrane permeability but possibly limiting solubility—a trade-off addressed in ester derivatives (e.g., methyl esters) .

- Synthetic Utility : Unsaturated analogs (e.g., dihydropyran derivatives) offer reactivity for cycloaddition reactions, whereas saturated derivatives prioritize stability .

Biological Activity

2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid, a compound with the molecular formula , has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 252.33 g/mol

- CAS Number : 2877764

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential roles in pharmacology and toxicology. The following sections summarize key findings related to its biological effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study Findings :

- Cell Lines Tested : Human SH-SY5Y neuroblastoma cells.

- IC50 Values : Ranged from 6.7 to >200 μM, indicating varying potency across different cell types .

2. Enzymatic Activity

The compound has been profiled for its interactions with various enzymes as part of the U.S. EPA's ToxCast project. Notably, it showed activity against several key enzymes and receptors.

Enzymatic Assays Summary :

| Assay Category | Assays Count | Active Compounds | Active Percentage (%) |

|---|---|---|---|

| Cholinesterase | 3 | 1 | 0.03 |

| CYP (Cytochrome P450) | 10 | 10 | 10 |

| GPCR (G-protein Coupled Receptors) | 32 | 1579 | 5.06 |

These results suggest that the compound may influence metabolic pathways and receptor signaling, contributing to its biological effects .

3. Toxicological Profile

The compound's safety profile has also been evaluated through high-throughput screening assays. The findings indicate that it does not exhibit significant toxicity at lower concentrations, making it a candidate for further pharmacological exploration.

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interact with:

Q & A

Q. What synthetic routes are feasible for synthesizing 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid, and what key reagents or conditions are critical for its formation?

- Methodological Answer : Retrosynthetic analysis of structurally related tetrahydropyran derivatives (e.g., tetrahydropyran-4-yl-acetic acid) suggests potential routes involving cyclization of substituted diols or epoxides. For example, tetrahydro-2H-pyran derivatives are often synthesized via acid-catalyzed cyclization of diols or oxidation of alcohols to ketones followed by reduction . Key reagents include:

- Cyclization : H⁺ catalysts (e.g., H₂SO₄, p-TsOH) under reflux.

- Oxidation : KMnO₄ or CrO₃ for ketone intermediates.

- Reduction : NaBH₄ or LiAlH₄ for alcohol intermediates.

For the acetic acid side chain, alkylation of the tetrahydropyran core with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) is plausible .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity (retention time alignment with standards, e.g., tetrahydropyran-4-yl-acetic acid derivatives in ).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the tetrahydropyran ring (δ ~1.5–4.5 ppm for CH₂/CH₃ groups) and acetic acid moiety (δ ~2.4–2.6 ppm for CH₂COO⁻).

- IR : Detect carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and hydroxyl (O-H) bands (~2500–3300 cm⁻¹) .

- Melting Point : Compare experimental values (e.g., 48–50°C for tetrahydropyran-4-yl-acetic acid in ) with literature data.

Advanced Research Questions

Q. What computational methods can optimize the synthesis of this compound, particularly for regioselective functionalization of the tetrahydropyran core?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to predict regioselectivity. For example:

- Transition State Analysis : Identify energy barriers for competing pathways (e.g., axial vs. equatorial substitution on the tetrahydropyran ring).

- Solvent Effects : Use COSMO-RS to simulate solvent interactions (e.g., polar aprotic solvents like DMF may stabilize intermediates).

ICReDD’s reaction path search methods () integrate experimental data with computational predictions to narrow optimal conditions, reducing trial-and-error approaches.

Q. How can contradictory literature data on physical properties (e.g., melting points, solubility) be resolved for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, ECHA) while noting measurement conditions (e.g., heating rates for melting points). For example, tetrahydropyran-4-yl-acetic acid () has mp 48–50°C, while ethyl tetrahydropyran-4-yl acetate () has bp 228.3°C, highlighting substituent effects.

- Reproducibility Studies : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability.

- Crystallography : Single-crystal XRD can resolve structural ambiguities affecting solubility and melting behavior .

Q. What strategies are effective for functionalizing the phenyl group in this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use HNO₃/H₂SO₄ for nitration or AlCl₃-catalyzed Friedel-Crafts alkylation.

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) to introduce aryl/heteroaryl groups.

- Protection/Deprotection : Temporarily block the acetic acid moiety (e.g., esterification with EtOH/H⁺) to prevent side reactions .

Q. How do steric and electronic effects of the 2,2-dimethyl group influence the compound’s reactivity or conformational stability?

- Methodological Answer :

- Steric Effects : The dimethyl groups restrict ring puckering, favoring chair conformations (evidenced by NOESY NMR).

- Electronic Effects : Electron-donating methyl groups may stabilize carbocation intermediates during acid-catalyzed reactions.

- DFT Modeling : Compare energy profiles of substituted vs. unsubstituted tetrahydropyran derivatives to quantify effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) for NMR calibration.

- Collaborative Studies : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR).

- Dynamic Exchange Analysis : For compounds with conformational flexibility (e.g., tetrahydropyran ring), variable-temperature NMR can resolve splitting patterns .

Experimental Design Considerations

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

- Methodological Answer :

- Solvent Screening : Test mixtures like ethyl acetate/hexane or ethanol/water. For tetrahydropyran derivatives (), non-polar solvents (e.g., hexane) often yield better crystals.

- Gradient Cooling : Slowly reduce temperature from reflux to 4°C to promote nucleation.

- Additive Screening : Use seed crystals or surfactants (e.g., Triton X-100) to control crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.